BOC-TRANEXAMIC ACID
Description
Contextualizing BOC-Tranexamic Acid within the Landscape of Protected Amino Acid Derivatives
Tranexamic acid is a synthetic analog of the amino acid lysine (B10760008). nih.gov In chemical synthesis, particularly in peptide synthesis, it is often necessary to protect the reactive amino group to prevent unwanted side reactions. chemistrysteps.comorganic-chemistry.org This is where protecting groups come into play. This compound is thus classified as a protected amino acid derivative. The "Boc" prefix signifies that the amino group of tranexamic acid has been masked with a tert-butoxycarbonyl group. cymitquimica.com This protection strategy is a fundamental concept in organic chemistry, allowing for the selective modification of other parts of the molecule, such as the carboxylic acid group. organic-chemistry.orgcymitquimica.com
The use of protected amino acids is crucial for building complex molecules with precision. chemimpex.com Like other protected amino acids, this compound provides a stable and manageable form of the parent molecule, facilitating its use in multi-step synthetic sequences. chemimpex.comcymitquimica.com
Significance of the tert-Butoxycarbonyl (Boc) Protecting Group in Amino Acid Chemistry
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. chemistrysteps.comwikipedia.orgtcichemicals.com Its popularity stems from a combination of favorable characteristics:
Ease of Introduction: The Boc group can be readily introduced onto an amino group under relatively mild conditions, typically by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org
Stability: The Boc group is stable under a wide range of reaction conditions, including basic hydrolysis and various nucleophilic attacks, allowing for a broad scope of subsequent chemical transformations on the protected molecule. organic-chemistry.orgtcichemicals.com
Ease of Removal: The Boc group is acid-labile, meaning it can be removed under acidic conditions. chemistrysteps.comwikipedia.org This is often achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in a suitable solvent. wikipedia.org The mechanism of removal involves the formation of a stable tert-butyl cation, which then breaks down to release the free amine and carbon dioxide. chemistrysteps.com This orthogonality allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups). organic-chemistry.org
The stability of the resulting tert-butyl carbocation is a key reason why the Boc group is a preferred choice over other similar protecting groups. chemistrysteps.com
Overview of Research Trajectories Involving this compound as a Chemical Intermediate
This compound serves as a crucial building block in several areas of chemical research, primarily centered around the synthesis of more complex molecules with potential therapeutic applications. chemimpex.com Research involving this intermediate can be broadly categorized as follows:
Synthesis of Antifibrinolytic Agents: A primary application of this compound is in the development of new antifibrinolytic agents, which are compounds that inhibit the breakdown of blood clots. chemimpex.comchemimpex.com Researchers use this compound to create novel derivatives of tranexamic acid with potentially improved efficacy, bioavailability, or targeted delivery. chemimpex.comchemimpex.com
Peptide Synthesis: Due to its protected amino group, this compound is an ideal candidate for incorporation into peptide chains. chemimpex.comchemimpex.com This allows for the synthesis of peptides containing the tranexamic acid moiety, which can be studied for their biological activity. chemimpex.com
Development of Drug Delivery Systems: The unique structure of this compound is being explored in the formulation of targeted drug delivery systems. chemimpex.com By modifying the molecule, researchers aim to enhance the delivery of therapeutic agents to specific sites in the body. chemimpex.com
Inhibitor Synthesis: this compound is a key intermediate in the preparation of inhibitors for various enzymes and receptors. aksci.com Its structure allows for the design and synthesis of molecules that can selectively bind to and modulate the activity of biological targets. aksci.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEKNJGFCSHZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347564 | |
| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162046-58-4, 27687-14-5 | |
| Record name | 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Process Development for Boc Tranexamic Acid
Direct Synthesis Routes to BOC-Tranexamic Acid
The most straightforward method for preparing this compound involves the direct protection of the primary amine group of tranexamic acid. This approach is favored for its efficiency and high yields.
Strategies for Boc Group Introduction on Tranexamic Acid
The introduction of the tert-butyloxycarbonyl (Boc) group is a common and critical step in synthetic organic chemistry for protecting amine functionalities. jk-sci.com The principal strategy for the synthesis of this compound involves the reaction of tranexamic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. jk-sci.com In this reaction, the nucleophilic amino group of tranexamic acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride. jk-sci.com
This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the N-Boc protected tranexamic acid and a t-butyl carbonate leaving group. This leaving group subsequently decomposes into carbon dioxide and t-butoxide. jk-sci.com A base is typically used to neutralize the protonated amine, driving the reaction to completion. jk-sci.com This method is highly effective for protecting the primary amine on the aminomethyl group of tranexamic acid, allowing for subsequent chemical modifications at the carboxylic acid site. cymitquimica.com
Reaction Conditions and Catalysis in Boc Protection Schemes
The success of the Boc protection reaction hinges on the appropriate selection of reaction conditions, including solvents, bases, and occasionally, catalysts. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the Boc anhydride.
Commonly used reagents and conditions include:
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the most widely used reagent for introducing the Boc group. jk-sci.com
Solvent: A variety of organic solvents can be employed, with tetrahydrofuran (B95107) (THF), methanol (B129727) (MeOH), and dichloromethane (B109758) (DCM) being common choices. jk-sci.comnih.gov In some cases, the reaction can be performed in water or even under solvent-free conditions. organic-chemistry.org
Base: A non-nucleophilic base is essential to scavenge the proton generated during the reaction. Triethylamine (B128534) (TEA) is a frequent choice. jk-sci.comnih.gov
Temperature: The reaction is often conducted at room temperature (e.g., 23 °C) or slightly below, although conditions can be adjusted to optimize the reaction rate and yield. nih.gov
A specific literature example involves the protection of a tranexamic acid ester using Boc₂O and triethylamine (TEA) in methanol at 23 °C, with the reaction proceeding over 12 hours. nih.gov While the standard procedure is often catalyst-free, research into more efficient methods has explored various catalysts for N-tert-butyloxycarbonylation, such as perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) and 1-alkyl-3-methylimidazolium cation-based ionic liquids, which can offer excellent chemoselectivity and reusability under mild or solvent-free conditions. organic-chemistry.org
| Reagent | Base / Catalyst | Solvent | Typical Temperature | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol (MeOH) | 23 °C | nih.gov |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | jk-sci.com |
| Di-tert-butyl dicarbonate (Boc₂O) | N/A (Catalyst-free) | Water | Not Specified | organic-chemistry.org |
| Di-tert-butyl dicarbonate (Boc₂O) | HClO₄–SiO₂ | Solvent-free | Room Temperature | organic-chemistry.org |
Multi-step Synthetic Pathways Incorporating this compound
This compound is not only synthesized directly but is also a key component in longer, multi-step synthetic sequences, often starting from precursors to tranexamic acid itself.
Preparation from Tranexamic Acid Precursors
The synthesis of tranexamic acid, the direct precursor for this compound, can be achieved through various routes. A common industrial method starts from p-aminomethylbenzoic acid, which is subjected to catalytic hydrogenation to reduce the aromatic ring. google.com This process typically uses a platinum or ruthenium catalyst under hydrogen pressure and yields a mixture of cis and trans isomers of 4-aminomethylcyclohexane carboxylic acid. google.comchemicalbook.com The desired trans-isomer (tranexamic acid) is then separated from the mixture. chemicalbook.com
Another innovative synthetic route begins with ethyl 4-oxocyclohexane-1-carboxylate. derpharmachemica.comderpharmachemica.comepa.gov This multi-step process involves:
Conversion of the starting ketone to a cyanohydrin using sodium cyanide. derpharmachemica.comepa.gov
Dehydration to form an unsaturated nitrile. derpharmachemica.comepa.gov
Saponification of the ester to the corresponding carboxylic acid. derpharmachemica.com
Reductive amination over a Raney nickel catalyst to convert the nitrile to an aminomethyl group. derpharmachemica.com
A final catalytic hydrogenation step over Palladium on carbon (Pd-C) to saturate the ring and yield an isomeric mixture of tranexamic acid. derpharmachemica.comderpharmachemica.com
Once pure tranexamic acid is isolated from these pathways, the Boc-protection step as described in section 2.1 can be performed.
Isolation and Purification Techniques in Synthetic Research
The isolation and purification of this compound are critical to ensure its suitability for subsequent reactions, such as in pharmaceutical synthesis where high purity is paramount. chemimpex.com A variety of standard laboratory techniques are employed.
Filtration: In many synthesis procedures, the BOC-protected product precipitates out of the reaction mixture. Simple filtration is used to collect the crude solid product, which is then typically washed with a suitable solvent, such as water or acetone, to remove soluble impurities. google.comgoogle.com
Crystallization: This is a powerful technique for purifying the solid product. The crude this compound is dissolved in a hot solvent or solvent mixture (e.g., methanol/water) and then allowed to cool slowly. google.com As the solution cools, the solubility of the compound decreases, and pure crystals form, leaving impurities behind in the mother liquor. The pure crystals are then collected by filtration. google.com
Chromatography: For achieving very high purity or for separating mixtures that are difficult to crystallize, chromatographic techniques are used. Column chromatography using a stationary phase like silica (B1680970) gel and an eluent system such as ethyl acetate/chloroform is one option. google.com For analytical and preparative scale purification of highly polar derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. ijpsonline.com
| Technique | Description | Typical Solvents/Reagents | Reference |
|---|---|---|---|
| Filtration | Separation of the precipitated solid product from the liquid reaction mixture. | Acetone, Water | google.com |
| Crystallization | Purification of the solid by dissolving it in a hot solvent and allowing it to cool slowly to form pure crystals. | Methanol/Water, Acetone/Water, Petroleum Ether | derpharmachemica.comgoogle.comijpsonline.com |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Silica Gel, Ethyl Acetate/Chloroform | google.com |
| RP-HPLC | High-resolution separation technique used for analysis and purification of final products and intermediates. | Not specified in detail, but common for peptide derivatives. | ijpsonline.com |
Novel Synthetic Approaches to this compound and Related Structures
Modern synthetic chemistry continuously seeks to develop more efficient, versatile, and sustainable methods. In the context of this compound, novel approaches focus both on its synthesis and its application as a building block for complex molecular architectures. One of the most significant applications is in solid-phase peptide synthesis (SPPS), where this compound or its Fmoc-protected counterpart is used to incorporate the tranexamic acid moiety into peptides. ijpsonline.comnih.gov This is particularly relevant for creating targeted drug conjugates and novel antifibrinolytic agents. nih.govmdpi.com
In these advanced syntheses, this compound is coupled to an amino acid or a peptide chain using standard coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate). nih.gov These methods allow for the precise and controlled construction of complex derivatives with potential therapeutic applications. nih.govmdpi.com
Furthermore, the principles of continuous flow synthesis are being applied to multi-step organic synthesis, offering potential for improved yield, safety, and scalability. umontreal.ca Such systems can integrate reaction, separation, and purification steps, using scavenger resins to remove unreacted reagents and byproducts, thereby streamlining the production of complex intermediates like this compound and its derivatives. umontreal.ca
Green Chemistry Principles in this compound Synthesis Research
The synthesis of this compound, a key intermediate in pharmaceutical and other industries, is increasingly being scrutinized through the lens of green chemistry. researchgate.net While dedicated research on green synthetic routes for this compound itself is not extensively published, the principles of green chemistry can be applied by examining related processes, including the synthesis of tranexamic acid derivatives and the introduction of the tert-butyloxycarbonyl (BOC) protecting group.
Key green chemistry strategies relevant to this compound synthesis include the use of alternative solvents, solvent-free reaction conditions, and more efficient catalytic systems. Research has demonstrated the viability of these approaches in analogous chemical transformations.
Mechanochemical Synthesis: A significant advancement in green chemistry is the use of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent. This technique has been successfully applied to synthesize Schiff bases of tranexamic acid. derpharmachemica.comchemicalbook.com In one study, various tranexamic acid-derived Schiff bases were prepared in good yield through a solvent-free grinding method, highlighting an efficient and environmentally friendly alternative to conventional solution-based reactions. derpharmachemica.com This approach minimizes the use of hazardous organic solvents, which are a major source of chemical waste. derpharmachemica.comchemicalbook.com
Greener Solvents and Catalysts for Boc Protection: The introduction of the BOC group typically involves reagents and solvents that are environmentally problematic. The greening of peptide synthesis, where the BOC protecting group is common, offers valuable insights. researchgate.net Studies have focused on replacing conventional solvents like dichloromethane (DCM) and dimethylformamide (DMF), which have toxicity concerns, with greener alternatives. researchgate.nettandfonline.com Propylene (B89431) carbonate has been identified as a suitable green polar aprotic solvent for both coupling and deprotection reactions in solution-phase peptide synthesis involving Boc-protected amino acids. researchgate.nettandfonline.com
Furthermore, research has explored more environmentally benign methods for the N-tert-butoxycarbonylation of amines. An efficient, catalyst-free protocol for this reaction has been developed using water as the solvent, which chemoselectively yields N-t-Boc derivatives. google.com Another approach involves using a catalytic amount of iodine under solvent-free conditions at room temperature, providing a practical and efficient method for Boc protection. google.com These methods avoid the use of strong acids or bases and harmful organic solvents, aligning with the core principles of green chemistry. ucl.ac.uk
| Green Chemistry Approach | Application / Relevant Research | Key Advantages | References |
|---|---|---|---|
| Mechanochemistry (Solvent-free) | Synthesis of Schiff bases of tranexamic acid by grinding. | Eliminates organic solvents, reduces waste, environmentally benign. | derpharmachemica.comchemicalbook.com |
| Use of Greener Solvents | Replacing DMF and DCM with propylene carbonate in Boc-based peptide synthesis. | Reduces use of toxic and hazardous solvents. | researchgate.nettandfonline.com |
| Catalyst-free Reaction in Water | N-tert-butoxycarbonylation of amines. | Avoids organic solvents and catalysts, environmentally benign. | google.com |
| Solvent-free Catalysis | Iodine-catalyzed N-tert-butoxycarbonylation of amines. | Eliminates solvents, uses a readily available catalyst, mild conditions. | google.com |
Biocatalytic Approaches in Related Tranexamic Acid Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in pharmaceutical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. acs.org While the direct biocatalytic synthesis of this compound is not widely documented, enzymatic methods have been explored for the synthesis of tranexamic acid and its precursors, demonstrating the potential of this technology. imist.ma A review of synthetic strategies notes that while microbial and enzymatic pathways have not been prioritized for commercial scale-up, they have been successfully disclosed in scientific communications. imist.maimist.ma
Nitrilase-Catalyzed Hydrolysis: One of the most promising biocatalytic routes involves the use of nitrilases. These enzymes can hydrolyze nitriles directly to carboxylic acids. tandfonline.com Research has shown the highly efficient conversion of trans-1,4-dicyanocyclohexane to trans-4-cyanocyclohexane-1-carboxylic acid, a key intermediate for tranexamic acid. researchgate.net This reaction was achieved using resting cells of Corynebacterium C5, with yields reportedly in excess of 99%. researchgate.net This enzymatic step is highly specific and avoids issues associated with chemical hydrolysis, such as the lack of mononitrile specificity and potential isomerization of the desired trans product. researchgate.net Reviews on biocatalysis confirm that nitrile-hydrolyzing enzymes are employed for the synthesis of tranexamic acid. acs.org
Lipase-Mediated Resolutions: Lipases are another class of enzymes utilized in synthetic routes toward tranexamic acid. Their primary role has been in the diastereoselective separation of cis and trans isomers, which is a critical and often challenging step in the chemical synthesis. researchgate.netimist.ma In one reported synthesis, a lipase (B570770) was used for the enzymatic acylation of a chiral mixture of cyclohexane-1,4-diyldimethanol. This process selectively produced the diacetate of the trans-isomer, allowing for its efficient separation from the cis-isomer. imist.ma A patent also describes the use of lipase-mediated transesterification for the separation and purification of ester compounds in the tranexamic acid production process. google.com This enzymatic resolution provides a pathway to diastereomerically pure tranexamic acid under mild conditions. researchgate.netresearchgate.net
| Enzyme Class | Specific Enzyme/Organism | Reaction Catalyzed | Substrate | Product | Key Advantages | References |
|---|---|---|---|---|---|---|
| Nitrilase | Corynebacterium C5 (resting cells) | Monohydrolysis of a dinitrile | trans-1,4-Dicyanocyclohexane | trans-4-Cyanocyclohexane-1-carboxylic acid | High stereochemical and regiochemical specificity (>99% yield), avoids harsh chemical reagents. | researchgate.net |
| Lipase | Lipase PS | Diastereoselective acylation / resolution | cis/trans-Cyclohexane-1,4-diyldimethanol | trans-Cyclohexane-1,4-diyldimethanediyl diacetate | Efficient separation of trans isomer from cis isomer, mild reaction conditions. | researchgate.netimist.ma |
Chemical Transformations and Reaction Mechanisms of Boc Tranexamic Acid
Reactivity of the Carboxylic Acid Functionality
The carboxylic acid group of BOC-tranexamic acid is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is central to the synthesis of derivatives and more complex molecules.
The carboxylic acid of this compound can be converted into an ester through various standard esterification methods. One common approach is the acyl chloride method, where the carboxylic acid is first converted to a more reactive acyl chloride, which then readily reacts with an alcohol. nih.gov This transformation is significant in the development of prodrugs, where modifying the polarity of the parent molecule can enhance properties like skin penetration. nih.govrsc.org For instance, the synthesis of butyl and octyl esters of tranexamic acid has been explored to increase its lipophilicity. nih.gov
The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the alcohol.
Table 1: Examples of Esterification Reactions of Tranexamic Acid Derivatives Note: The following examples utilize tranexamic acid (TA) as the starting material, but the principles apply to the carboxylic acid functionality of this compound.
| Reactant Alcohol | Key Reagents | Resulting Ester | Reported Yield | Reference |
| Butanol | Dichloromethane (B109758), Oxalyl chloride | Tranexamic acid butyl ester (TA4) | 92.33% | nih.gov |
| Octanol | Dichloromethane, Oxalyl chloride | Tranexamic acid octyl ester (TA8) | 89.62% | nih.gov |
Amidation Reactions
Amide bond formation is a key reaction of the carboxylic acid functionality, enabling the coupling of this compound to amines or amino acids. This is typically achieved using coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. This process is fundamental in synthesizing peptides and other amide-containing molecules. researchgate.net A variety of coupling reagents can be employed, each with its own mechanism and advantages.
Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). luxembourg-bio.com The reaction generally proceeds by the formation of a highly reactive activated ester intermediate, which is then readily attacked by the amine.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent Class | Example Reagent | Mechanism of Action | Byproducts |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms an O-acylisourea intermediate that reacts with the amine. | Dicyclohexylurea (DCU) |
| Uronium/Aminium Salts | HATU | Reacts with the carboxylic acid to form an activated OBt/OAt ester. | Tetramethylurea |
| Phosphonium (B103445) Salts | BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an activated phosphonium ester intermediate. | Hexamethylphosphoramide (HMPA) |
Formation of Activated Esters
The conversion of the carboxylic acid to an activated ester is a common strategy to increase its reactivity towards nucleophiles, particularly amines. This is often the initial step in amide bond formation mediated by coupling reagents. For example, in a reaction involving dicyclohexylcarbodiimide (DCC), the carboxylic acid attacks the carbodiimide (B86325) to form an O-acylisourea intermediate. uclan.ac.uk This activated species is highly susceptible to nucleophilic attack. uclan.ac.uk
To improve reaction yields and reduce side reactions like epimerization in chiral molecules, additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often used in conjunction with DCC. luxembourg-bio.com HOBt traps the O-acylisourea intermediate to form a more stable HOBt-active ester, which then reacts cleanly with the amine to form the desired amide. luxembourg-bio.com
Reactivity of the Protected Amine Functionality
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively straightforward removal under specific, mild acidic conditions. acsgcipr.orgfishersci.co.uk
The removal of the Boc group is most commonly achieved through acidic hydrolysis. nih.gov Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are frequently used, typically in a solvent like dichloromethane (DCM) or dioxane. fishersci.co.ukjk-sci.com
The mechanism proceeds via protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.com The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the free amine as its corresponding salt (e.g., ammonium (B1175870) trifluoroacetate). jk-sci.com
An alternative, less common method for Boc deprotection is thermal cleavage, which can be performed in the absence of an acid catalyst, often in a high-boiling point solvent or under continuous flow conditions at elevated temperatures. nih.govreddit.com
Table 3: Common Boc Deprotection Strategies
| Reagent(s) | Typical Solvent(s) | Conditions | Mechanism | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | Acidic Hydrolysis | Very common; TFA is volatile and corrosive. fishersci.co.ukjk-sci.com |
| Hydrochloric acid (HCl) | Dioxane, Methanol (B129727), Ethyl Acetate | Room Temperature | Acidic Hydrolysis | Product is isolated as the hydrochloride salt. fishersci.co.uknih.gov |
| Heat (Thermal) | Methanol, Dioxane, Water | Elevated Temperatures (e.g., 150-300 °C) | Thermal Elimination | Avoids the use of strong acids; can offer selectivity. nih.govreddit.com |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Lewis Acid Catalysis | Offers selectivity for secondary N-Boc groups over primary ones. jk-sci.com |
A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation, though this is more common with sensitive substrates. acsgcipr.org
Once the Boc group is removed, the resulting primary amine on the tranexamic acid backbone is available for a wide range of reactions typical of amines. A primary application is in peptide synthesis, where the newly deprotected amine of tranexamic acid can be coupled with the activated carboxylic acid of another Boc-protected amino acid to extend a peptide chain. researchgate.net Other potential reactions include:
Acylation: Reaction with acid chlorides or anhydrides to form different amides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although this can be difficult to control.
These subsequent reactions allow for the incorporation of the tranexamic acid moiety into larger, more complex molecules for various research applications.
Reactions Involving the Cyclohexane (B81311) Ring System
The reactivity of the cyclohexane ring in this compound is fundamental to the synthesis of novel derivatives. The conformational rigidity of the cyclohexane moiety and the directing effects of its substituents play a significant role in the outcomes of these reactions.
The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical aspect of the chemical transformations of this compound. The trans isomer is the therapeutically active form of tranexamic acid, and maintaining this stereochemistry is often a primary objective in synthetic strategies.
The synthesis of tranexamic acid itself often involves the reduction of an aromatic precursor, such as 4-aminomethylbenzoic acid, which can lead to a mixture of cis and trans isomers. Subsequent isomerization under acidic or alkaline conditions at high temperatures is then employed to enrich the desired trans isomer. researchgate.net This highlights the thermodynamic stability of the trans isomer, where both the aminomethyl and carboxylic acid groups can occupy equatorial positions, minimizing steric hindrance.
In transformations involving this compound, the bulky BOC group can further influence the stereochemical outcome of reactions on the cyclohexane ring. Any reaction that could potentially lead to epimerization at either the C1 or C4 position must be carefully controlled to preserve the trans configuration. The chair conformation of the cyclohexane ring in this compound is the most stable, with the large substituents preferentially occupying equatorial positions. This conformational preference dictates the approach of reagents and can lead to high stereoselectivity in addition and substitution reactions.
Detailed research findings on specific ring transformations of this compound and their stereochemical outcomes are not extensively documented in publicly available literature. However, based on the principles of cyclohexane stereochemistry, it can be inferred that reactions proceeding through planar intermediates or transition states would require careful selection of reagents and conditions to favor the formation of the thermodynamically more stable trans product.
Table 1: Stereochemical Control in Tranexamic Acid Synthesis
| Starting Material | Reaction Condition | Outcome | Reference |
| 4-Aminomethyl benzoic acid | Catalytic reduction (Platinum oxide) | Mixture of cis:trans isomers | researchgate.net |
| cis:trans mixture | Heating (190-250 °C) under alkaline or acidic conditions | Enrichment of the trans isomer | researchgate.net |
| Dimethyl 1,4-cyclohexanedicarboxylate | Isomerization with sodium methoxide | Increased proportion of the trans isomer | researchgate.net |
The functionalization of the cyclohexane core of this compound allows for the synthesis of novel analogs with potentially modified biological activities. While the primary focus in the literature is often on derivatization of the carboxylic acid and amino groups, modification of the cyclohexane ring itself presents an avenue for creating structurally diverse molecules.
The synthesis of tranexamic acid derivatives often involves reactions at the carboxylic acid or aminomethyl groups, with the cyclohexane ring serving as a scaffold. nih.govscialert.net However, the saturated nature of the cyclohexane ring makes its direct functionalization challenging, typically requiring harsh reaction conditions that may not be compatible with the BOC protecting group.
One potential approach for functionalization could involve the introduction of unsaturation into the cyclohexane ring, followed by addition reactions. However, such transformations would need to be carefully designed to control the regioselectivity and stereoselectivity of the additions to maintain the desired trans relationship between the substituents.
Another strategy could involve the use of starting materials that already contain additional functional groups on the cyclohexane ring, which are then carried through the synthesis to the this compound derivative.
Oxidation and Reduction Studies of this compound
The oxidation and reduction of the functional groups in this compound are standard transformations. However, studies focusing specifically on the oxidation or reduction of the cyclohexane ring are less common, likely due to its saturated and relatively inert nature.
Reactions involving the carboxylic acid group, such as its reduction to an alcohol, or the oxidation of other parts of a more complex molecule containing a this compound moiety, are more frequently encountered. The BOC group is generally stable to a variety of reducing and oxidizing conditions that are not strongly acidic.
It is important to note that the search for specific oxidation and reduction studies of the cyclohexane ring in this compound did not yield detailed research findings. The inertness of the alkane ring system under typical laboratory conditions means that such transformations would require specialized and powerful reagents, which could compromise the integrity of the rest of the molecule, including the BOC protecting group.
Research on tranexamic acid derivatives has included the synthesis of various amides and esters, which are transformations of the functional groups rather than the cyclohexane ring itself. researchgate.net
Advanced Derivatization and Analog Development Research Utilizing Boc Tranexamic Acid
Design Principles for BOC-Tranexamic Acid Derivatives
The design of derivatives using this compound is guided by the strategic manipulation of its two primary functional groups: the carboxylic acid and the Boc-protected aminomethyl group. The Boc group is essential as it prevents the highly reactive amine from participating in unwanted side reactions, thereby directing modifications to the carboxyl terminus. cymitquimica.comfishersci.co.uk Once the desired modification at the carboxyl group is complete, the Boc group can be selectively removed under acidic conditions to liberate the primary amine for subsequent derivatization. fishersci.co.ukmasterorganicchemistry.com This orthogonal protection strategy is fundamental to the controlled, stepwise synthesis of complex tranexamic acid analogs.
The carboxylic acid moiety of this compound is a primary site for derivatization, commonly transformed into esters or amides to generate new chemical entities. Esterification is a common strategy employed to create prodrugs or modify the physicochemical properties of the parent molecule. For instance, this compound has been conjugated via an ester linkage to selective estrogen receptor β (ERβ) agonists like genistein (B1671435) and its synthetic analog, GTx878. nih.gov This modification is designed to enhance properties such as stability and permeability. nih.gov The synthesis often involves coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Amide bond formation is another key modification strategy. This is frequently achieved by activating the carboxylic acid with coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with a primary or secondary amine. google.com This approach has been used to synthesize a variety of derivatives, including those where this compound is coupled to amino acid esters or other amine-containing molecules. google.comacs.org For example, researchers have synthesized novel amide derivatives by reacting this compound with methyl aminohexanoate. google.com Similarly, tranexamic acid has been used as a starting material where the carboxyl group is converted to an ester, and after protection of the amine with a Boc group, the ester is converted to an amide. nih.gov
Table 1: Examples of Carboxyl Group Modifications of this compound This table is interactive. Click on the headers to sort.
| Derivative Class | Reactant | Coupling/Reaction Type | Resulting Linkage | Research Application | Reference(s) |
|---|---|---|---|---|---|
| Ester Conjugate | GTx878 (ERβ agonist) | EDC/DMAP Coupling | Ester | Development of anti-aging agents | nih.gov |
| Ester Conjugate | Genistein (ERβ agonist) | EDC/DMAP Coupling | Ester | Development of anti-aging agents | nih.gov |
| Amide Derivative | Methyl aminohexanoate | DCC/HOBt Coupling | Amide | Synthesis of novel bioactive compounds | google.com |
| Amide Derivative | Various amines | Amide Coupling | Amide | Development of covalent inhibitors | acs.org |
The aminomethyl group, protected by the Boc moiety, provides a second handle for derivatization. The Boc group is stable under various reaction conditions used to modify the carboxyl group but can be readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane or dichloromethane (B109758). fishersci.co.ukmasterorganicchemistry.comnih.gov This deprotection step unmasks the primary amine, making it available for a wide range of subsequent chemical transformations.
Once deprotected, the free amine can be acylated to form amides, coupled with carboxylic acids, or used as a nucleophile in other reactions. This sequential approach is central to the synthesis of peptidomimetics and other complex conjugates. For instance, in solid-phase peptide synthesis (SPPS), the deprotected amine of a resin-bound tranexamic acid derivative can be coupled with an incoming Fmoc-protected amino acid. ijpsonline.comijpsonline.com This strategy has been utilized to attach various amino acid residues to the tranexamic acid scaffold. ijpsonline.comijpsonline.com Similarly, the synthesis of macrocyclic plasmin inhibitors has involved the initial coupling of Tfa-tranexamic acid (where the amine is protected by a trifluoroacetyl group, another acid-labile group) to a resin, followed by further peptide chain elongation. d-nb.info The ability to selectively deprotect and modify the amine is a cornerstone of building complex molecules based on the tranexamic acid framework. masterorganicchemistry.comsigmaaldrich.com
Synthesis of Amino Acid-Modified this compound Derivatives
The conjugation of amino acids to the this compound scaffold is a significant area of research, aiming to create novel peptidomimetics with enhanced biological properties. ijpsonline.comijpsonline.com Tranexamic acid itself is a synthetic analog of the amino acid lysine (B10760008), and modifying it with other amino acids can create structures with specific spatial and hydrophobic environments, potentially leading to improved interactions with biological targets like DNA or proteins. ijpsonline.comijpsonline.comgoogle.comnih.gov
Peptidomimetics are compounds designed to mimic natural peptides but with improved stability against enzymatic degradation and better bioavailability. nih.gov The incorporation of the tranexamic acid scaffold into a peptide sequence is a key strategy in peptidomimetic design. explorationpub.comunimi.it The synthesis of these amino acid-modified derivatives is often accomplished using solid-phase peptide synthesis (SPPS). ijpsonline.comijpsonline.comunimi.it In a typical Fmoc-based SPPS strategy, an initial amino acid is attached to a solid support (e.g., Wang resin). ijpsonline.comijpsonline.com The Fmoc protecting group is removed, and the next Fmoc-protected amino acid is coupled. To incorporate tranexamic acid, Fmoc-tranexamic acid is used as a building block in the coupling cycle. ijpsonline.com This process allows for the systematic and efficient construction of peptide chains containing tranexamic acid at specific positions. ijpsonline.comijpsonline.com For example, researchers have efficiently synthesized tranexamic acid derivatives modified with single or dipeptide amino acid sequences with good yields (around 80%) and high purity (>95%) using this method. ijpsonline.comijpsonline.com
A variety of amino acid residues have been successfully incorporated into the tranexamic acid structure to investigate how these modifications influence biological activity. Research has focused on using amino acids like histidine, leucine, glutamic acid, phenylalanine, lysine, serine, and tyrosine, which are known to create specific electrostatic and hydrophobic environments. ijpsonline.comijpsonline.com
A study detailed the synthesis of six different tranexamic acid derivatives modified with amino acids using Fmoc solid-phase peptide synthesis. ijpsonline.comijpsonline.com The resulting derivatives were purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and NMR. ijpsonline.comijpsonline.com These studies demonstrated that the side chains of the attached amino acid residues create unique spatial structures that can enhance interactions with biological targets, such as calf thymus DNA (ctDNA). ijpsonline.comijpsonline.com
Table 2: Amino Acid-Modified Tranexamic Acid Derivatives Synthesized via SPPS This table is interactive. Click on the headers to sort.
| Derivative Name | Incorporated Amino Acid(s) | Synthesis Method | Reported Yield | Purity | Reference(s) |
|---|---|---|---|---|---|
| Tranexamic acid-His | Histidine | Fmoc Solid-Phase Peptide Synthesis | ~80% | >95% | ijpsonline.comijpsonline.com |
| Tranexamic acid-Leu-His | Leucine, Histidine | Fmoc Solid-Phase Peptide Synthesis | ~80% | >95% | ijpsonline.comijpsonline.com |
| Tranexamic acid-Glu-Phe | Glutamic Acid, Phenylalanine | Fmoc Solid-Phase Peptide Synthesis | ~80% | >95% | ijpsonline.comijpsonline.com |
| Tranexamic acid-Glu-Lys | Glutamic Acid, Lysine | Fmoc Solid-Phase Peptide Synthesis | ~80% | >95% | ijpsonline.comijpsonline.com |
| Tranexamic acid-Ser-Tyr | Serine, Tyrosine | Fmoc Solid-Phase Peptide Synthesis | ~80% | >95% | ijpsonline.comijpsonline.com |
| Tranexamic acid-Ser-Phe | Serine, Phenylalanine | Fmoc Solid-Phase Peptide Synthesis | ~80% | >95% | ijpsonline.comijpsonline.com |
Development of Conjugates for Research Applications
This compound is a valuable building block for developing sophisticated molecular conjugates for a range of research applications, from targeted therapeutics to biochemical probes. chemimpex.com The ability to selectively functionalize its two ends allows for its integration into larger, more complex molecules designed to interact with specific biological systems.
One notable application is the development of small molecule conjugates with selective estrogen receptor β (ERβ) agonism. In one study, this compound was conjugated to GTx878, a synthetic ERβ agonist, to create the monoester derivative VB-165. nih.gov The rationale for this conjugation was to modify the physicochemical properties of the parent agonist, leveraging the Boc-protected tranexamic acid to potentially improve stability and permeability. nih.gov Such conjugates have been investigated for their potential anti-aging benefits in metabolism and skin health. nih.gov
Furthermore, the tranexamic acid scaffold has been instrumental in designing potent and selective inhibitors of enzymes like plasmin. Researchers have developed inhibitors where a tranexamic acid residue is coupled to other chemical moieties to target specific pockets of the enzyme's active site. d-nb.inforesearchgate.net For example, macrocyclic inhibitors have been synthesized where a tranexamic acid derivative targets the S1 pocket of plasmin. d-nb.info These research efforts highlight the utility of this compound as a scaffold for creating highly specific probes and potential therapeutic agents. The development of such conjugates often involves multi-step synthesis, leveraging protecting group chemistry and modern coupling techniques to assemble the final complex molecules. d-nb.info
Table 3: Research Conjugates Developed from this compound This table is interactive. Click on the headers to sort.
| Conjugate Name/Class | Conjugated Molecule | Purpose of Conjugation | Research Area | Reference(s) |
|---|---|---|---|---|
| VB-165 | GTx878 (ERβ agonist) | Modify physicochemical properties for improved stability/permeability | Anti-aging, Metabolism, Skin Health | nih.gov |
| JW-127 | Genistein (ERβ agonist) | Modify physicochemical properties for improved stability/permeability | Anti-aging, Metabolism, Skin Health | nih.gov |
| Plasmin Inhibitors | Macrocyclic Peptides | Target S1 pocket of plasmin active site | Enzyme Inhibition, Fibrinolysis Research | d-nb.inforesearchgate.net |
| Peptide Conjugates | Various Peptides | Improve in vivo stability and half-life | Drug Delivery, Peptide Therapeutics | google.com |
Structure-Reactivity Relationship Studies of Novel Derivatives
The investigation into the structure-reactivity relationships (SRR) of derivatives synthesized from this compound is a pivotal area of research. These studies aim to understand how specific structural modifications to the parent molecule influence its chemical reactivity and, consequently, its biological activity. By systematically altering the molecular structure and evaluating the resulting changes in properties, researchers can develop analogs with enhanced potency, selectivity, or other desirable characteristics.
A key strategy involves using this compound as a starting material for creating libraries of related compounds. For instance, research has focused on the synthesis of novel 1,2,3-triazole derivatives of tranexamic acid with the goal of developing improved antifibrinolytic agents. nih.gov In this process, the amine group of tranexamic acid is first protected with a Boc group. nih.govmdpi.com This is followed by esterification of the carboxylic acid, conversion to an amide, and subsequent steps to build the triazole moiety. nih.gov Molecular docking and dynamics simulations are then used to perform a structure-activity relationship (SAR) analysis against the lysine binding site in the Kringle 1 domain of plasminogen. nih.gov
One study synthesized a series of compounds combining an oxadiazolone, a triazole, and a terminal amine with the tranexamic acid framework. nih.gov The antifibrinolytic activity of these novel derivatives was quantified by determining their IC₅₀ values in clot lysis assays. nih.gov The findings revealed that the nature of the terminal amine and the type of heterocyclic ring (1,2,3-triazole vs. 1,2,4-triazole) significantly impacted the inhibitory potency. nih.gov
| Compound | Core Structure | Terminal Group | IC₅₀ (mM) |
|---|---|---|---|
| Tranexamic Acid (TXA) | Cyclohexane (B81311) | Amine | 0.20 |
| Compound 1 | 1,2,3-Triazole | Piperidine | 0.08 |
| Compound 9 | 1,2,4-Triazole (B32235) | Piperidine | 0.25 |
The data indicates that Compound 1, a 1,2,3-triazole derivative, exhibited a 2.5-fold improvement in antifibrinolytic activity over the parent compound, tranexamic acid. nih.gov In contrast, its 1,2,4-triazole regioisomer (Compound 9) showed slightly less activity than tranexamic acid itself, highlighting a critical structure-reactivity relationship where the nitrogen arrangement in the triazole ring is a key determinant of efficacy. nih.gov
Further research has explored the synthesis of dipeptide derivatives by coupling BOC-protected amino acids with tranexamic acid. mdpi.comnih.gov This approach leverages the stable BOC-protected intermediate to create amide linkages, resulting in novel peptidomimetic structures. mdpi.com The study aimed to produce derivatives with potential hemostatic properties. mdpi.comnih.gov The synthesis involved a multi-step process beginning with the coupling of a BOC-protected amino acid (like N-Boc-glycine) to an ester of tranexamic acid, followed by hydrolysis of the ester and subsequent deprotection of the Boc group under acidic conditions. mdpi.com
Other derivatization strategies have included the synthesis of N-phthaloyltranexamic acid and N-acetyltranexamic acid, as well as their corresponding copper (II) complexes, to explore novel chemical properties. scialert.net Additionally, tranexamic acid has been modified with various amino acid residues using solid-phase peptide synthesis to investigate the interaction of these new derivatives with biological macromolecules like DNA. ijpsonline.com These studies found that the amino acid side chains helped to create specific spatial structures that enhanced the interaction with calf thymus DNA compared to the unmodified tranexamic acid. ijpsonline.com
| Derivative Class | Key Modification | Reactivity/Activity Studied | Reference |
|---|---|---|---|
| 1,2,3-Triazoles | Addition of a triazole ring and terminal amine | Antifibrinolytic activity (clot lysis assay) | nih.gov |
| Dipeptides | Amide bond formation with amino acids | Hemostatic activity (blood plasma clotting tests) | mdpi.comnih.gov |
| Amino Acid Conjugates | Coupling with His, Leu, Glu, Lys, Ser, Tyr, Phe | Interaction and binding affinity with calf thymus DNA | ijpsonline.com |
| N-Acyl Derivatives | Phthaloyl and acetyl group addition | Formation of Copper (II) complexes | scialert.net |
Collectively, these structure-reactivity studies demonstrate that this compound is a versatile platform for chemical exploration. The ability to selectively modify the carboxylic acid function while the amine is protected allows for the systematic development of new analogs. The reactivity and biological activity of the resulting derivatives are highly dependent on the nature of the introduced functional groups, from simple acyl additions to complex heterocyclic and peptidic moieties.
Applications of Boc Tranexamic Acid in Complex Organic Synthesis Research
BOC-Tranexamic Acid as a Building Block in Multi-Step Syntheses
The bifunctional nature of this compound, possessing a protected amine and a reactive carboxylic acid centered on a cyclohexane (B81311) scaffold, makes it an important building block in multi-step synthetic sequences. researchgate.net Its structure allows it to be incorporated into larger molecules in a controlled, stepwise manner. The BOC group ensures that the amine's nucleophilicity is masked, directing reactions to the carboxyl group, such as amide bond formation or esterification.
A primary application is in the synthesis of peptides and pseudodipeptides. researchgate.netnih.gov For instance, this compound can be coupled with other amino acids or amine-containing molecules using standard peptide coupling reagents. researchgate.net Once the desired coupling is achieved, the BOC group can be cleanly removed with an acid like trifluoroacetic acid (TFA), revealing the primary amine. This newly deprotected amine is then available for subsequent coupling reactions, allowing for the elongation of a molecular chain. chempep.com This iterative process is fundamental to building complex structures.
Research has demonstrated the use of BOC-protected building blocks in synthesizing sophisticated structures like pseudodipeptides, where the typical peptide bond is replaced by a different linkage. nih.gov In these syntheses, the bulky BOC group can play a role in directing the stereochemistry of subsequent reactions, ensuring high stereospecificity in the final product. nih.gov
Table 1: Role of this compound in Multi-Step Synthesis
| Synthetic Target Class | Role of this compound | Key Reactions Involved |
|---|---|---|
| Peptides/Dipeptides | Provides a non-natural amino acid core structure. researchgate.net | Amide coupling (e.g., using DMT/NMM/TsO⁻), BOC deprotection (TFA). chempep.comresearchgate.net |
| Pseudodipeptides | Acts as a chiral scaffold to introduce specific side chains. nih.gov | Stereospecific alkylation, ring-opening hydrolysis. nih.gov |
| Complex Organic Molecules | Serves as an intermediate to introduce the aminomethyl-cyclohexanecarboxylic acid moiety. | Esterification, acylation, amination. |
Intermediate in the Synthesis of Diverse Organic Scaffolds
Beyond linear chain extensions, this compound serves as a crucial intermediate in the synthesis of diverse and rigid organic scaffolds. The trans-cyclohexane ring is a conformationally restricted and durable framework that is of significant interest in medicinal chemistry for creating molecules with well-defined three-dimensional shapes.
By using this compound, synthetic chemists can introduce the 1,4-disubstituted cyclohexane motif into a variety of molecular backbones. After coupling via its carboxylic acid and subsequently deprotecting the amine, the molecule can undergo further transformations, such as cyclization reactions, to form heterocyclic systems or other complex ring structures. Its utility as an intermediate is pivotal for creating molecules that are structurally distinct from simple peptides, including various peptide mimetics and small molecules designed to interact with biological targets. cymitquimica.com
Strategies for Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.govmdpi.com These reactions are prized for their atom economy, speed, and ability to generate molecular complexity and diversity rapidly.
This compound is an excellent candidate for use as the acidic component in several well-known MCRs. Due to its protected amine, the carboxylic acid is free to participate in the reaction cascade without interference.
Ugi Reaction : In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form an α-acylamino carboxamide. nih.gov this compound can serve as the carboxylic acid component, thereby incorporating its entire aminomethyl-cyclohexanecarboxylic structure into the final, complex product.
Passerini Reaction : This three-component reaction involves an aldehyde (or ketone), an isocyanide, and a carboxylic acid to yield an α-acyloxy carboxamide. nih.gov Similar to the Ugi reaction, this compound can function as the acid input.
Petasis Reaction : The Petasis three-component reaction combines an amine, a carbonyl, and a vinyl- or aryl-boronic acid. While this compound would not directly participate as one of the three core components, derivatives of it could be used to build more complex starting materials for such reactions. nih.gov
The use of this compound in MCRs provides a powerful strategy for rapidly generating libraries of complex molecules built around the tranexamic acid scaffold for further research.
Table 2: Potential Roles of this compound in Major Multi-Component Reactions
| Multi-Component Reaction | Required Components | Potential Role of this compound |
|---|---|---|
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid nih.gov | Carboxylic Acid Component |
| Passerini Reaction | Carbonyl, Isocyanide, Carboxylic Acid nih.gov | Carboxylic Acid Component |
| Groebke-Blackburn-Bienaymé | Aldehyde, Amine, Isocyanide mdpi.com | Amine component (after deprotection) |
Use in Combinatorial Chemistry for Generating Research Compound Libraries
Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related molecules in a short period. wjahr.comwikipedia.org This approach is instrumental in drug discovery for creating "compound libraries" that can be screened for biological activity. nih.gov this compound is well-suited for this purpose, particularly in the context of solid-phase synthesis.
Solid-phase peptide synthesis (SPPS) is a cornerstone of combinatorial library generation. chempep.comwikipedia.org In this method, this compound can be anchored to a solid support resin via its carboxylic acid. The process would follow a cycle of steps:
Deprotection : The BOC group is removed from the resin-bound tranexamic acid using an acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.comnih.gov
Neutralization : The resulting ammonium (B1175870) salt is neutralized with a base.
Coupling : A new BOC-protected amino acid (or another building block) is added with a coupling agent to form a new amide bond.
This cycle is repeated with different building blocks at each step. Using a "split-and-pool" strategy, a vast number of unique compounds can be generated. wikipedia.org For example, after the first coupling, the resin can be split into multiple portions, and a different building block can be added to each portion. The portions are then pooled, mixed, and split again for the next cycle. This exponentially increases the number of distinct compounds synthesized. wikipedia.org
The use of this compound as one of these building blocks allows for the creation of large libraries of peptide-like molecules containing the unique cyclohexane scaffold, which can then be used in high-throughput screening to identify new lead compounds for drug development. nih.gov
Table 3: this compound in a Solid-Phase Synthesis Cycle
| Step | Procedure | Reagents | Purpose |
|---|---|---|---|
| 1. Attachment | The first building block (this compound) is anchored to a solid resin support. | Coupling agents (e.g., DCC/DMAP) | Immobilize the starting material. |
| 2. Deprotection | The BOC protecting group is removed. | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) chempep.com | Expose the amine for the next coupling step. |
| 3. Coupling | The next BOC-protected building block is added. | Coupling agents, new BOC-amino acid | Elongate the molecular chain. |
| 4. Repeat | Steps 2 and 3 are repeated until the desired molecule is synthesized. | Various building blocks | Generate molecular diversity. |
| 5. Cleavage | The final compound is cleaved from the resin support. | Strong acid (e.g., HF, TFMSA) chempep.com | Release the purified final product. |
Boc Tranexamic Acid in Peptide and Peptidomimetic Synthesis Research
Solid-Phase Peptide Synthesis (SPPS) Applications with BOC-Tranexamic Acidresearchgate.netchapman.edupeptide.comresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient and stepwise assembly of amino acids into a desired sequence on an insoluble polymer support. bachem.com The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a classic and robust strategy used in SPPS. peptide.compeptide.com In this scheme, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is typically afforded by benzyl-based groups, which require a stronger acid like hydrogen fluoride (B91410) (HF) for removal. peptide.com
BOC-tranexamic acid is well-suited for this methodology. Its Nα-amino group is protected by the Boc group, which can be selectively cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without disturbing the linkage to the resin or acid-stable side-chain protecting groups. nih.govpeptide.com This allows for the sequential addition of further amino acids to the growing peptide chain.
The integration of this compound into a growing peptide chain on a solid support follows the standard SPPS cycle. The process begins with the deprotection of the Nα-Boc group of the resin-bound peptide, followed by a neutralization step to liberate the free amine. Subsequently, the carboxyl group of the incoming this compound is activated using a coupling reagent and introduced to the resin to form a new peptide bond.
The key steps for a single coupling cycle involving this compound are:
Deprotection: The N-terminal Boc group of the peptide-resin is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com
Washes: The resin is washed with DCM and isopropanol (B130326) (IPA) to remove residual TFA and byproducts. chempep.com
Neutralization: The protonated N-terminal amine is neutralized to the free amine form, typically using a base like diisopropylethylamine (DIEA). peptide.compeptide.com
Coupling: this compound is pre-activated with a coupling agent and added to the peptide-resin. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or aminium/uronium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). wpmucdn.combachem.com
Final Washes: The resin is washed thoroughly to remove excess reagents and byproducts, making it ready for the next deprotection and coupling cycle. peptide.com
This cycle is repeated until the desired peptide sequence is fully assembled.
| Step | Reagents and Solvents | Purpose | Reference |
|---|---|---|---|
| 1. Deprotection | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removal of the Nα-Boc protecting group from the resin-bound peptide. | peptide.comchempep.com |
| 2. Neutralization | 10% Diisopropylethylamine (DIEA) in DCM | To deprotonate the N-terminal ammonium (B1175870) salt, yielding a free amine for coupling. | peptide.com |
| 3. Activation & Coupling | This compound, Coupling Reagent (e.g., HBTU, DCC), DIEA in a solvent like N,N-Dimethylformamide (DMF) | Activation of the carboxyl group of this compound and subsequent formation of a peptide bond with the N-terminal amine of the peptide-resin. | bachem.com |
| 4. Washing | DMF, DCM, Isopropanol (IPA) | Removal of excess reagents and soluble byproducts to purify the peptide-resin for the next cycle. | peptide.com |
The use of this compound can be part of a broader orthogonal protection strategy, which is fundamental for synthesizing complex peptides with site-specific modifications. peptide.com An orthogonal protection scheme employs multiple classes of protecting groups, each of which can be removed by a specific chemical mechanism without affecting the others. peptide.com
While the Boc group is acid-labile, other amino acids within the same peptide sequence can be protected with base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc) or other selectively removable groups on their side chains, such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde). researchgate.netpeptide.com For instance, a researcher could synthesize a peptide using Boc-SPPS, incorporating this compound, while also including a lysine (B10760008) residue whose side chain is protected by a Dde group. researchgate.net After the main chain is assembled, the Dde group can be selectively removed with hydrazine, leaving the Boc N-terminal group and other side-chain protectors intact. researchgate.net This allows for the specific modification of the lysine side chain, such as conjugation to a reporter molecule or another peptide. In this context, this compound's role is that of a compatible building block within a multi-layered synthetic strategy that enables selective chemical manipulations at different sites of the peptide.
Solution-Phase Peptide Synthesis Strategies
Before the widespread adoption of SPPS, peptides were synthesized primarily through solution-phase (or liquid-phase) methods. This approach involves the stepwise coupling of protected amino acids or peptide fragments entirely in a suitable solvent. wpmucdn.com Unlike SPPS, where purification is achieved by simply washing the insoluble resin, solution-phase synthesis requires purification of the intermediate product after each coupling step, often through extraction, precipitation, or crystallization. bachem.com
This compound is readily employed in solution-phase strategies. A typical segment condensation approach might involve the synthesis of two separate peptide fragments, one of which could contain this compound at its N-terminus. The fragment with a free C-terminal carboxyl group is activated with a coupling reagent, and the second fragment with a free N-terminal amine is added to form a larger peptide. The Boc group on tranexamic acid serves as the temporary N-terminal protection during these steps and can be removed with TFA to allow for further elongation or final deprotection.
Synthesis of Cyclic Peptides and Peptide Conjugates Incorporating this compound
The incorporation of this compound provides a pathway to novel cyclic peptides and peptide conjugates, which often exhibit enhanced biological activity and stability compared to their linear counterparts. nih.govnih.gov
Peptide Conjugates: Peptide conjugates are created by linking a peptide to another molecular entity, such as a small-molecule drug, a fluorescent tag, or a polymer like polyethylene (B3416737) glycol (PEG). A peptide containing tranexamic acid can be synthesized using BOC-chemistry and then conjugated to another molecule. For example, if the C-terminal carboxyl group of tranexamic acid is not part of the peptide backbone, it could be activated and linked to a drug molecule. Alternatively, the peptide containing tranexamic acid could be conjugated through a different functional group on another amino acid side chain, with the tranexamic acid residue serving to modulate the peptide's structure and properties.
Investigating Conformational Constraints Introduced by this compound in Peptide Structures
A primary motivation for incorporating non-canonical amino acids like tranexamic acid into peptides is to introduce conformational constraints. nih.govnih.gov Most natural peptides are highly flexible, adopting numerous conformations in solution. This flexibility can be entropically unfavorable for binding to a specific biological target. unmc.edu
By inserting the rigid 4-(aminomethyl)cyclohexanecarboxylic acid structure of tranexamic acid, the rotational freedom of the peptide backbone in the vicinity of the residue is significantly reduced. nih.gov The cyclohexane (B81311) ring acts as a rigid scaffold that restricts the possible values of the backbone dihedral angles (phi and psi), forcing the peptide into a more defined local conformation. scilit.com This pre-organization of the peptide structure can lead to several advantageous properties:
Enhanced Receptor Affinity: By locking the peptide into a conformation that is close to the one it adopts when bound to its receptor, the entropic penalty of binding is reduced, potentially leading to higher affinity. unmc.edu
Increased Metabolic Stability: A more rigid structure can make the peptide less susceptible to degradation by proteases, which often recognize and cleave flexible, extended peptide chains. nih.gov
Improved Specificity: Conformational constraint can increase the peptide's selectivity for a particular receptor subtype. nih.gov
Researchers use techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography to study the precise structural impact of incorporating tranexamic acid into a peptide sequence. unmc.edunih.gov These studies help to elucidate the relationship between the constrained conformation and the observed biological activity, guiding the rational design of next-generation peptidomimetics. nih.gov
| Structural Feature | Typical Aliphatic Amino Acid (e.g., Leucine) | Tranexamic Acid Residue | Implication for Peptide Structure |
|---|---|---|---|
| Backbone Flexibility | High rotational freedom around Cα-Cβ bonds. | Rotation is highly restricted by the rigid cyclohexane ring. | Reduces local conformational flexibility of the peptide chain. |
| Side Chain Conformation | Multiple possible rotamers for the isobutyl side chain. | The aminomethyl and carboxyl groups are fixed in a trans or cis configuration on the ring. | Introduces a defined and predictable spatial arrangement of functional groups. |
| Potential for Secondary Structure Induction | Can participate in various structures (helices, sheets) depending on the sequence. | Can act as a turn-mimetic or stabilize specific secondary structures by limiting flexibility. | A tool for designing peptides with specific folds and improved biological properties. nih.gov |
Medicinal Chemistry Research Investigations Using Boc Tranexamic Acid As a Precursor
Role as an Intermediate in the Synthesis of Potential Bioactive Agents
The primary role of BOC-tranexamic acid in medicinal chemistry is to serve as a key precursor in the synthesis of novel bioactive compounds. The BOC group allows for the modification of the carboxylic acid moiety without interference from the amine, which is crucial for building new molecular architectures. After the desired synthetic steps are completed, the BOC group can be readily removed under acidic conditions to yield the final product.
This strategy has been employed to create new classes of antifibrinolytic agents with potentially improved potency or different mechanisms of action. For instance, researchers have used this compound as the starting material for the synthesis of novel 1,2,3-triazole and 1,2,4-oxadiazolone derivatives. nih.gov In this process, the protected tranexamic acid is first converted to an amide, which then undergoes a series of reactions to construct the heterocyclic rings. nih.gov The resulting compounds are designed to interact with plasminogen, the primary target of tranexamic acid, but in potentially different ways, opening avenues for new therapeutic agents. nih.govebi.ac.uk
Furthermore, this compound is an essential intermediate in the development of prodrugs designed to enhance the delivery of tranexamic acid. For example, to improve the absorption of tranexamic acid through the skin for dermatological applications, various alkyl ester derivatives have been synthesized. rsc.org The synthesis of these esters, such as the butyl and octyl esters of tranexamic acid, typically begins with the BOC-protected form to ensure that the esterification occurs exclusively at the carboxylic acid group. rsc.org These prodrugs are designed to be stable in formulation but are hydrolyzed back to the active tranexamic acid by enzymes in the skin. rsc.org This approach has also been used to create derivatives with enhanced oral absorption. nih.gov
Synthesis of Derivatives for Biochemical Pathway Research
Beyond creating new potential drugs, this compound is used to synthesize derivatives that serve as research tools to investigate biochemical pathways. The primary pathway of interest is the fibrinolytic system, where tranexamic acid exerts its effect by preventing the enzyme plasmin from breaking down fibrin (B1330869) clots. nih.govmonash.edu
By creating a series of derivatives from this compound, researchers can probe the specific interactions between the drug and its molecular targets, principally plasminogen. mdpi.com For example, by converting the carboxylic acid of this compound into various amides or other functional groups, scientists can map the binding requirements of the active site or the lysine-binding kringle domains of plasminogen. purdue.edu These studies help to elucidate the precise mechanism of action and can guide the design of more potent or selective inhibitors.
Recent research has also uncovered roles for tranexamic acid in cellular processes beyond fibrinolysis, such as protecting the endothelial monolayer and enhancing mitochondrial respiration. nih.gov To explore these newly identified pathways, specifically designed derivatives are required. This compound is the ideal starting point for creating such tools, for instance, by attaching a fluorescent tag or a biotin (B1667282) label to the carboxylic acid group. These tagged molecules would allow researchers to track the compound's location within cells and identify its binding partners, providing deeper insight into its effects on mitochondrial biogenesis and mitophagy. nih.gov
Development of Chemical Probes for Molecular Target Studies
Chemical probes are specialized small molecules designed to study biological systems, often by binding to a specific protein target to allow for its visualization or identification. virginia.eduresearchgate.net this compound serves as a valuable scaffold for the construction of such probes targeted at the components of the fibrinolytic system.
The synthesis of a chemical probe typically involves three components: a targeting moiety, a linker, and a reporter tag (e.g., a fluorescent dye or an affinity label like biotin). For a tranexamic acid-based probe, the tranexamic acid structure itself is the targeting moiety, as it has a known affinity for the lysine (B10760008) binding sites of plasminogen. frontiersin.org
Using this compound as the precursor, a synthetic chemist can selectively functionalize the carboxylic acid group, attaching a linker and a reporter tag. The BOC group prevents the amine from reacting during these steps. Once the probe is assembled, the BOC group is removed, exposing the critical amine group required for target recognition. Such a probe could be used in fluorescence microscopy to visualize the localization of plasminogen in cells or tissues, or in affinity purification experiments to isolate plasminogen and its binding partners from complex biological samples. mdpi.com
While tranexamic acid itself does not have native fluorescence, it can be chemically derivatized with fluorescent reagents like naphthalene-2-3-dicarboxaldehyde to enable its detection and quantification in biological fluids. researchgate.netipp.pt This same principle of derivatization, starting with the selectively protected this compound, can be applied to create high-affinity fluorescent probes for dedicated molecular target studies. researchgate.net
Exploration of Structure-Activity Relationships in Precursor Libraries
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, involving the systematic synthesis and biological testing of a series of related compounds (a library) to understand how specific structural features influence biological activity. nih.gov this compound is an excellent starting material for building focused libraries of compounds to probe the SAR of antifibrinolytic agents. labinsights.nl
The versatility of the carboxylic acid group in this compound allows for the creation of a wide array of derivatives, including esters, amides, and more complex heterocyclic structures. By creating a library where this part of the molecule is varied while the core trans-4-(aminomethyl)cyclohexane structure is maintained, researchers can systematically evaluate how these changes affect the compound's ability to inhibit fibrinolysis.
A notable example is the synthesis of a library of tranexamic acid derivatives where the carboxylic acid was replaced with different bioisosteres, including 1,2,4-oxadiazolone and 1,3,4-oxadiazolone rings, and combined with various amine-containing fragments. nih.gov The antifibrinolytic activity of these new compounds was tested, and a clear SAR emerged. The study found that a 1,2,3-triazole moiety was crucial for enhancing the binding affinity and inhibitory activity compared to the parent drug, tranexamic acid. nih.gov Molecular modeling suggested that this group formed favorable pi-pi stacking and polar interactions with a key amino acid (Tyr72) in the binding site of plasminogen. nih.gov
The data from such SAR studies are invaluable for guiding the design of next-generation inhibitors with improved properties.
| Compound ID | Core Structure Modification | R-Group at Triazole | IC₅₀ (mM) |
| TXA | Carboxylic Acid | N/A | 0.208 |
| 1 | 1,2,4-Oxadiazolone | 4-Piperidinyl | 0.081 |
| 2 | 1,2,4-Oxadiazolone | 3-(Dimethylamino)propyl | 0.125 |
| 3 | 1,2,4-Oxadiazolone | Cyclohexylmethanamine | 0.141 |
| 8 | Carboxylic Acid | 4-Piperidinyl | 0.320 |
| 11 | 1,2,4-Oxadiazolone | N/A (TXA derived) | 0.370 |
Table 1: Structure-Activity Relationship (SAR) data for a library of tranexamic acid (TXA) derivatives. The inhibitory concentration (IC₅₀) was determined in a clot lysis assay. Data sourced from a 2022 study on 1,2,3-triazole derivatives as novel antifibrinolytic drugs. nih.gov
Advanced Analytical Methodologies for Boc Tranexamic Acid and Its Research Derivatives
Chromatographic Techniques for Analysis and Purification
Chromatography is an indispensable tool for the separation, identification, and purification of BOC-tranexamic acid from reaction mixtures and for its quantitative analysis. The choice of chromatographic technique is dictated by the specific analytical challenge, whether it be routine purity assessment, high-throughput screening, or preparative-scale purification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its derivatives. Reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.
Detailed research findings indicate that C18 columns are frequently used for the separation of this compound. The mobile phase typically consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). To improve peak shape and resolution, a modifier like trifluoroacetic acid (TFA) is often added to the mobile phase. Detection is commonly achieved using ultraviolet (UV) spectroscopy, typically at wavelengths of 220 nm and 254 nm. For preparative applications, HPLC can be scaled up to isolate larger quantities of the pure compound.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., Luna 5u C18(2) 100A) |
| Mobile Phase A | 0.1% to 0.4% TFA in Water |
| Mobile Phase B | 0.1% to 0.4% TFA in Acetonitrile or Methanol |
| Gradient | Typically a linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | Analytical: ~1 mL/min; Preparative: variable |
| Detection | UV at 220 nm and 254 nm |
For more demanding analytical applications requiring higher resolution, speed, and sensitivity, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. This technique is particularly valuable for the quantitative analysis of this compound in complex biological matrices.
In a typical UPLC-MS/MS workflow, the sample is first subjected to a rapid separation on a UPLC column with sub-2 µm particle size, which provides sharper and narrower peaks compared to traditional HPLC. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source, which generates protonated molecular ions [M+H]+ of the analyte. In the tandem mass spectrometer, this parent ion is selected and fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) provides a high degree of selectivity and sensitivity. While specific methods for this compound are not extensively published, methods for the parent compound, tranexamic acid, can be adapted. For instance, a UPLC-MS/MS method for tranexamic acid uses a normal-phase chromatography column and a positive ion electrospray source, monitoring specific mass-to-charge ratio transitions. nih.gov
| Parameter | Condition |
|---|---|
| UPLC Column | e.g., Waters BEH HILIC or Reversed-Phase C18 |
| Mobile Phase | Gradient of aqueous ammonium (B1175870) formate (B1220265) and acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Parent Ion (m/z) | 258.17 [M+H]+ |
| Fragment Ions (m/z) | To be determined by infusion experiments (e.g., loss of the BOC group) |
Gas Chromatography (GC) is another technique that can be employed for the analysis of this compound, particularly for assessing its purity. However, due to the low volatility of the compound, derivatization is typically required to convert it into a more volatile form suitable for GC analysis.
Common derivatization strategies for compounds with carboxylic acid and amine functionalities include silylation or esterification. For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the active hydrogens on the carboxylic acid and the carbamate (B1207046) into trimethylsilyl (B98337) derivatives. Alternatively, a two-step derivatization involving esterification of the carboxylic acid followed by acylation of the amine can be performed. The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., HP-5) and detected by a Flame Ionization Detector (FID). jcsp.org.pk
Spectroscopic Characterization in Research
Spectroscopic methods are essential for the structural elucidation and confirmation of this compound and its derivatives. These techniques provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.
In the ¹H NMR spectrum of this compound, the protons of the tert-butyl group of the BOC protecting group give a characteristic sharp singlet at around 1.4 ppm. The protons of the cyclohexane (B81311) ring appear as a series of multiplets in the aliphatic region (approximately 0.9-2.2 ppm). The methylene (B1212753) protons adjacent to the nitrogen of the carbamate group are typically observed around 2.8-3.1 ppm.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is found in the downfield region, typically around 175-180 ppm. The carbonyl carbon of the BOC group appears at approximately 156 ppm, while the quaternary carbon of the tert-butyl group is observed around 79-80 ppm. The carbons of the cyclohexane ring resonate in the range of 25-45 ppm.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(CH₃)₃ (BOC) | ~1.4 (s, 9H) | ~28 (3C) |
| -C(CH₃)₃ (BOC) | - | ~79-80 (1C) |
| -NH-COO- (BOC) | - | ~156 (1C) |
| Cyclohexane-H | ~0.9-2.2 (m, 11H) | ~25-45 (6C) |
| -CH₂-NH- | ~2.8-3.1 (m, 2H) | - |
| -COOH | - | ~175-180 (1C) |
Mass Spectrometry (MS), particularly with Electrospray Ionization (ESI), is a crucial technique for determining the molecular weight of this compound and its derivatives, as well as for confirming their identity. In ESI-MS, the sample is ionized to produce charged molecules, which are then separated based on their mass-to-charge ratio (m/z).
For this compound (molecular weight 257.33 g/mol ), in positive ion mode, the protonated molecule [M+H]+ is typically observed at an m/z of approximately 258.3. Other adducts, such as the sodium adduct [M+Na]+ at m/z 280.3, may also be detected. A common fragmentation pattern observed in the mass spectrum of BOC-protected compounds is the loss of the BOC group or isobutylene, which can provide further structural confirmation.
Infrared (IR) and Raman Spectroscopy for Structural Analysis in Research
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of this compound. qtanalytics.innih.gov These methods probe the intramolecular vibrations of molecular bonds, providing a unique spectral fingerprint that reflects the compound's total biochemical composition. nih.govnih.gov
In the analysis of tranexamic acid, the parent compound, solid-phase FT-IR and FT-Raman spectra have been experimentally recorded and analyzed. nih.govresearchgate.net The vibrational assignments are confirmed through quantum chemical calculations, such as density functional theory (DFT), which show excellent agreement between scaled theoretical wavenumbers and experimental values. nih.govresearchgate.net
For this compound, the spectra would include the characteristic vibrations of the tranexamic acid backbone, with the addition of distinct signals from the tert-butoxycarbonyl (Boc) protecting group. Key vibrational modes for the tranexamic acid structure include those from the carboxylic acid and the cyclohexane ring. The introduction of the Boc group would contribute additional, highly characteristic absorption bands, primarily:
C=O Stretching: A strong absorption band associated with the carbonyl group of the carbamate.
C-O Stretching: Bands corresponding to the C-O bonds within the Boc group.
C-H Bending and Stretching: Vibrations from the methyl groups of the tert-butyl moiety.
The key difference between the two techniques is that IR absorption requires a change in the dipole moment during vibration, while Raman scattering involves a change in the polarizability of the molecule. nih.gov This makes them complementary. For instance, water is a very weak Raman scatterer, which allows for the analysis of samples in aqueous solutions with minimal interference using Raman spectroscopy. nih.gov
A comparative table of expected key vibrational frequencies for structural confirmation is presented below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad) | IR |
| Carboxylic Acid (C=O) | Stretching | 1725-1700 | IR, Raman |
| Carbamate (N-H) | Stretching (if present) | ~3300 | IR |
| Carbamate (C=O) | Stretching | 1715-1680 | IR, Raman |
| Cyclohexane (C-H) | Stretching | 2950-2850 | IR, Raman |
| tert-Butyl (C-H) | Stretching/Bending | 2970-2870, 1470-1365 | IR, Raman |
Derivatization Strategies for Enhanced Detection in Research Applications
Since this compound has its primary amine group protected by the Boc moiety, direct derivatization targeting this functional group is not feasible. The strategies discussed below are primarily applicable to its parent compound, tranexamic acid, which lacks a strong chromophore or fluorophore, making its detection at low concentrations challenging with standard UV-Visible or fluorescence detectors. researchgate.net Pre-column derivatization is a common technique used to attach a chromophoric or fluorophoric tag to the tranexamic acid molecule, thereby enhancing its detectability in chromatographic methods like HPLC. researchgate.netacademicjournals.org
Pre-Column Derivatization Agents and Methods
A variety of reagents have been successfully employed to derivatize the primary amino group of tranexamic acid, enabling sensitive detection.
Fluorescamine (B152294): This reagent reacts with primary amines to form a highly fluorescent product. nih.gov The reaction is rapid and occurs in a buffered aqueous environment. nih.gov
Ninhydrin (B49086): A well-known agent that reacts with amino acids to produce a deep purple product known as Ruhemann's purple, which can be detected by UV-Visible spectrophotometry. researchgate.netresearchgate.net
Phenyl isothiocyanate (PITC): PITC reacts with the amino group to form a phenylthiocarbamoyl derivative that can be readily detected by UV absorption. nih.gov This method also allows for the selective elimination of interfering α-amino acids through acid treatment. nih.gov
2,4-Dinitrofluorobenzene (DNFB): Also known as Sanger's reagent, DNFB reacts with the primary amine of tranexamic acid in an alkaline medium to form a derivative suitable for HPLC analysis. researchgate.net
Other Agents: Additional reagents reported for the derivatization of tranexamic acid include 2-hydroxynaphthaldehyde, sodium picryl sulfonate, and benzene (B151609) sulfonyl chloride. researchgate.net
The choice of derivatizing agent depends on the analytical instrumentation available (UV-Vis or fluorescence detection) and the specific requirements of the research application.
Optimization of Derivatization Reaction Conditions
To ensure complete and reproducible derivatization, the reaction conditions must be carefully optimized. greyhoundchrom.comsigmaaldrich.com Key parameters that are typically investigated include:
pH: The pH of the reaction medium is critical. For example, the reaction between tranexamic acid and fluorescamine is optimized in the presence of a borate (B1201080) buffer at pH 8.3. nih.gov An alkaline medium is also required for the reaction with 2,4-dinitrofluorobenzene. researchgate.net
Temperature: Some derivatization reactions require heating to proceed to completion. The reaction with ninhydrin, for instance, involves heating the solution at 80°C for 20 minutes. researchgate.net In contrast, other reactions, like those with fluorescamine, can occur rapidly at room temperature. academicjournals.orgnih.gov
Reagent Concentration: The concentration of the derivatizing agent is optimized to ensure a complete reaction without causing significant interference from excess reagent during chromatographic analysis. greyhoundchrom.comsigmaaldrich.com
Reaction Time: The time required to achieve maximum product yield is determined. While some reactions are nearly instantaneous, others may require several minutes to hours. sigmaaldrich.com For example, derivatization with ninhydrin requires a 20-minute heating period. researchgate.net
Optimization is crucial for developing a robust analytical method with high accuracy and precision. sigmaaldrich.com
Method Validation in Analytical Research (accuracy, precision, linearity, limits)
Validation is an essential process to demonstrate that an analytical method is suitable for its intended purpose. For quantitative analysis of this compound or its derivatives, method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). nih.gov The core validation parameters include accuracy, precision, linearity, and detection/quantification limits.
Accuracy: This parameter reflects the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovered is calculated. For tranexamic acid, recovery percentages have been reported to be between 99.26% and 101.77%. researchgate.net Another study showed recovery between 99.67% and 100.28%. ymerdigital.com
Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For a tranexamic acid assay, intermediate precision RSD values across different days were found to be 0.239%, 0.402%, and 0.137%. ymerdigital.com
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. A validated HPLC method for tranexamic acid demonstrated linearity in the concentration range of 8 to 48 μg/mL with a correlation coefficient (r) of 0.9993. researchgate.net Another method was linear from 0.8 mg/ml to 1.2 mg/ml with an R² of 0.999. ymerdigital.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. For a spectrofluorimetric method involving derivatization with fluorescamine, the LOD and LOQ for tranexamic acid were 0.0237 μg/mL and 0.0719 μg/mL, respectively. nih.gov An HPLC method using ninhydrin derivatization reported an LOD of 1.87 μg/mL and an LOQ of 6.25 μg/mL. researchgate.net
The table below summarizes validation parameters from published research on tranexamic acid analysis.
| Parameter | Method | Result | Reference |
| Accuracy (% Recovery) | HPLC | 99.67% - 100.28% | ymerdigital.com |
| HPLC-Ninhydrin | 99.26% - 101.77% | researchgate.net | |
| Precision (% RSD) | HPLC | 0.137% - 0.402% (Intermediate) | ymerdigital.com |
| Linearity (Range) | HPLC-Ninhydrin | 8 - 48 µg/mL (r = 0.9993) | researchgate.net |
| Spectrofluorimetry | 0.1 - 0.9 µg/mL | nih.gov | |
| Limit of Detection (LOD) | Spectrofluorimetry | 0.0237 µg/mL | nih.gov |
| HPLC-Ninhydrin | 1.87 µg/mL | researchgate.net | |
| Limit of Quantification (LOQ) | Spectrofluorimetry | 0.0719 µg/mL | nih.gov |
| HPLC-Ninhydrin | 6.25 µg/mL | researchgate.net |
Computational Chemistry and Theoretical Studies on Boc Tranexamic Acid
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools to explore the conformational landscape and intermolecular interactions of BOC-tranexamic acid.
Conformational Analysis
This compound, or trans-4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic acid, possesses a flexible structure due to the cyclohexyl ring and the rotatable bonds in the side chain. cymitquimica.comchemimpex.com The tert-butyloxycarbonyl (Boc) protecting group adds to the conformational complexity. chemimpex.comchemimpex.com
Interactive Table: Calculated Conformational Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C13H23NO4 | chemicalbook.com |
| Molecular Weight | 257.33 g/mol | cymitquimica.com |
| Rotatable Bond Count | 4 | guidechem.com |
| Topological Polar Surface Area | 75.6 Ų | guidechem.com |
Note: The data in this table is based on computational predictions and may vary depending on the specific software and force field used.
Intermolecular Interactions of this compound and its Derivatives
Molecular dynamics (MD) simulations can elucidate the nature of intermolecular interactions between this compound and its environment, such as solvent molecules or biological targets. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of the interactions.
Key intermolecular interactions for this compound include:
Hydrogen Bonding: The carboxylic acid and the Boc-protected amino group can act as hydrogen bond donors and acceptors. These interactions are crucial for its binding to biological targets and for its solubility characteristics.
Van der Waals Interactions: The nonpolar cyclohexyl ring and the tert-butyl group of the Boc moiety contribute to van der Waals interactions, which are important for binding within hydrophobic pockets of proteins.
Electrostatic Interactions: The partial charges on the atoms of this compound lead to electrostatic interactions with other polar molecules.
MD simulations have been used to study the binding of tranexamic acid and its derivatives to plasminogen, revealing the importance of specific interactions for its antifibrinolytic activity. mdpi.comresearchgate.net Similar studies on this compound could provide insights into how the Boc group influences these interactions.
Quantum Chemical Calculations (e.g., Density Functional Theory studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of this compound. researchgate.netresearchgate.net DFT methods are used to calculate various molecular properties with a high degree of accuracy. science.govexo-ricerca.it
Studies on tranexamic acid have utilized DFT to analyze its vibrational spectra (FT-IR and FT-Raman), molecular geometry, and bonding features. researchgate.netresearchgate.net These calculations often show good agreement with experimental data. researchgate.net For instance, the B3LYP method with a 6-31G(d,p) basis set has been successfully applied to study the ground state properties of tranexamic acid. researchgate.netresearchgate.net
For this compound, DFT calculations can be employed to determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.
Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. tandfonline.com
Molecular Electrostatic Potential (MEP): This map reveals the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. tandfonline.com
Vibrational Frequencies: These can be compared with experimental spectroscopic data to confirm the molecular structure.
Quantum chemical calculations have also been used to study the stability and structure of protonated acetonitrile (B52724) adducts of tranexamic acid, providing insights into their fragmentation pathways in mass spectrometry. nih.gov
In Silico Prediction of Reactivity and Selectivity
Computational methods can predict the reactivity and selectivity of this compound in various chemical reactions. This is particularly useful in synthetic chemistry for planning reaction pathways and predicting potential byproducts.
Fukui functions, derived from DFT calculations, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This information helps in understanding and predicting the regioselectivity of reactions involving this compound.
For example, in the synthesis of derivatives, predicting the reactivity of the carboxylic acid group versus other parts of the molecule is crucial for achieving the desired product. Computational models can simulate reaction mechanisms, such as the acid-catalyzed hydrolysis of prodrugs, to predict reaction rates and identify rate-limiting steps. alquds.eduexo-ricerca.it
Virtual Screening Approaches for Derivative Design
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be applied to design new derivatives of this compound with improved properties.
The process typically involves two main strategies:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target (e.g., plasminogen). Derivatives of this compound can be docked into the active site of the target, and their binding affinity is scored. This allows for the prioritization of compounds for synthesis and experimental testing. mdpi.com
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this approach uses the structure of a known active ligand (like tranexamic acid) as a template. New derivatives are designed and evaluated based on their similarity in shape and electronic properties to the template.
These virtual screening methods, often combined with molecular dynamics and free energy calculations, can significantly accelerate the discovery of novel and more potent derivatives of this compound. The use of large compound databases and sophisticated algorithms allows for the exploration of a vast chemical space in a time and cost-effective manner. mdpi.com
Emerging Research Avenues and Future Perspectives for Boc Tranexamic Acid
Exploration in Chemical Biology Tools Development
The unique structure of tranexamic acid, a synthetic analog of the amino acid lysine (B10760008), allows it to competitively inhibit the conversion of plasminogen to plasmin, a key enzyme in the dissolution of fibrin (B1330869) clots. researchgate.netnih.gov This specific biological interaction is the foundation for its therapeutic effect and makes its derivatives, like BOC-tranexamic acid, attractive candidates for the development of sophisticated chemical biology tools to probe the mechanisms of fibrinolysis.
This compound serves as an ideal starting material for creating molecular probes. chemimpex.com The BOC group provides a stable, yet readily removable, protection for the amine, allowing chemists to selectively modify the carboxylic acid moiety. This selective modification is crucial for attaching reporter molecules such as fluorophores, quenchers, or affinity tags. These modified probes could be used to visualize and quantify the interactions between tranexamic acid and its biological targets, primarily plasminogen, in real-time.
A significant advancement in this area is the development of assays to measure fibrinolytic activity. chemimpex.com For instance, a fluorescence resonance energy transfer (FRET)-based assay was recently designed to quantify tranexamic acid levels in plasma. nih.gov This system uses fluorescently labeled plasminogen and a quencher-labeled fibrin degradation product. nih.gov In the absence of tranexamic acid, the plasminogen binds to the fibrin fragment, bringing the fluorophore and quencher into proximity and suppressing the fluorescent signal. The addition of tranexamic acid displaces the plasminogen, restoring fluorescence in a dose-dependent manner. nih.gov this compound is a key precursor for synthesizing the more complex, functionalized tranexamic acid derivatives needed for such advanced diagnostic and research tools.
Table 1: Potential Applications of this compound in Chemical Biology
| Application Area | Description | Research Goal |
|---|---|---|
| Molecular Probes | Synthesis of tranexamic acid derivatives tagged with fluorescent or affinity labels. | To visualize and study the binding kinetics of tranexamic acid with plasminogen and other components of the fibrinolytic system. |
| Activity-Based Probes | Design of probes that covalently bind to active fibrinolytic enzymes. | To identify and profile active enzymes in complex biological samples, aiding in the understanding of disease states like hyperfibrinolysis. |
| Diagnostic Assays | Development of sensitive and specific assays for quantifying antifibrinolytic drug levels or fibrinolytic activity. | To create point-of-care or laboratory tools for monitoring therapeutic drug levels and diagnosing bleeding disorders. chemimpex.comnih.gov |
| Target Identification | Use as a scaffold to create libraries of compounds for screening against new biological targets. | To discover novel protein interactions and pathways regulated by lysine-binding mechanisms. |
Potential in Materials Science Research (e.g., hydrogels, self-assembly based on derived structures)
The application of this compound and its parent compound is expanding into materials science, particularly in the creation of advanced biomaterials for therapeutic applications like hemostasis and wound healing. nih.govnih.gov The rigid cyclohexyl core and the bifunctional nature of tranexamic acid make it an excellent building block for polymers and supramolecular assemblies. nih.gov
Hydrogels: Tranexamic acid has been successfully incorporated into various hydrogel systems to create materials with localized antifibrinolytic activity. In one study, tranexamic acid was used as a cross-linking agent to induce the rapid gelation of a poly(N,N-dimethylacrylamide) (PDMAA) and carboxymethyl chitosan (B1678972) (CMCS) hydrogel. nih.gov The resulting hydrogel exhibited excellent mechanical properties, tissue adhesion, and hemostatic ability in preclinical models. nih.gov Similarly, tranexamic acid has been loaded into self-healing hydrogels composed of carboxymethyl chitosan and dialdehyde (B1249045) quaternized pullulan for rapid hemostasis. nih.gov this compound can be utilized in such systems as a protected monomer. Its incorporation into a polymer backbone via its carboxylic acid, followed by the deprotection of the BOC group, would yield a polymer decorated with tranexamic acid moieties, creating a material with inherent antifibrinolytic properties.
Self-Assembly and Supramolecular Structures: The defined geometry of the tranexamic acid molecule is conducive to forming ordered, non-covalent structures through self-assembly. rsc.org Researchers have designed a "supramolecular tranexamic acid" by co-crystallizing it with glycolic acid. nih.gov This non-covalent modification resulted in a material with significantly enhanced skin permeability compared to tranexamic acid alone, overcoming a major challenge in its topical application. nih.gov The BOC group on this compound provides a handle to introduce other functionalities that can drive self-assembly, such as hydrophobic chains or hydrogen-bonding motifs. This could lead to the formation of nanoparticles, fibers, or films where the tranexamic acid component is oriented for optimal biological activity.
Table 2: this compound in Materials Science
| Material Type | Method of Incorporation | Potential Application | Key Finding/Advantage |
|---|---|---|---|
| Antifibrinolytic Hydrogels | Used as a cross-linker or loaded into a polymer network. nih.govnih.gov | Localized hemostasis, advanced wound dressings. | Provides rapid gelation and mechanical reinforcement; local drug delivery. nih.gov |
| Supramolecular Assemblies | Non-covalent interaction with other molecules (e.g., glycolic acid). nih.gov | Enhanced topical drug delivery for dermatological applications. | Achieved >2.5 times improved transdermal permeability over pure tranexamic acid. nih.gov |
| Functionalized Polymers | Covalent attachment as a side chain after BOC-group removal. | Creating inherently bioactive materials for medical implants or coatings. | Allows for precise control over the density and presentation of the active molecule. |
| Self-Assembling Peptides | Integration into peptide sequences to create functional hydrogels. sciopen.com | Injectable hemostatic agents for surgical or trauma applications. | Combines the biological activity of tranexamic acid with the structural properties of self-assembling peptides. |
Interdisciplinary Research Collaborations
The expanding research avenues for this compound necessitate a convergence of expertise from diverse scientific disciplines. The journey from a synthetic intermediate to a functional biomaterial or a sophisticated biological probe requires robust collaboration.
Chemistry and Medicine: Synthetic organic chemists are essential for designing and producing novel derivatives of this compound. Their collaboration with clinicians and researchers in fields like hematology, surgery, and dermatology is crucial to identify unmet clinical needs and to test the efficacy of new compounds and materials in relevant biological systems. nih.govnih.govnih.gov
Materials Science and Biomedical Engineering: The development of tranexamic acid-releasing hydrogels or other smart materials involves polymer chemists and materials scientists working alongside biomedical engineers. nih.gov This partnership is key to designing materials with the desired mechanical properties, biocompatibility, degradation kinetics, and drug-release profiles for specific applications like wound healing or surgical hemostasis.
Biochemistry and Analytical Chemistry: Creating and validating new chemical biology tools, such as FRET-based assays, requires the combined skills of biochemists to understand the protein interactions and analytical chemists to develop sensitive and reliable detection methods. nih.gov
These collaborations are vital for translating fundamental discoveries in the chemistry of this compound into practical applications that can impact healthcare and scientific research.
Challenges and Opportunities in this compound Research
Despite its promise, the field of this compound research faces several challenges that also represent significant opportunities for innovation.
Challenges:
Limited Direct Applications: The primary identity of this compound is that of a synthetic intermediate. chemimpex.com A major challenge is to discover direct functional roles for the molecule where the BOC group provides a unique advantage beyond protection.
Bioavailability and Delivery: Like its parent compound, derivatives of this compound may face challenges with delivery across biological barriers due to hydrophilicity. nih.govrsc.org
Lack of Focused Research: There is a scarcity of studies focused specifically on the unique properties of this compound itself, rather than as a means to synthesize other molecules.
Opportunities:
Novel Prodrug Design: The BOC group can be part of a larger prodrug strategy. Its cleavage under specific physiological conditions (e.g., low pH) could be exploited for targeted drug release. This compound is an excellent starting point for creating ester or amide prodrugs to improve bioavailability. researchgate.net
Advanced Biomaterial Scaffolds: The opportunity to use this compound as a versatile building block for creating complex, functional materials is vast. chemimpex.com Its controlled incorporation into polymers or supramolecular structures could lead to next-generation hemostatic agents, wound dressings, or coatings for medical devices.
Expanding the Chemical Biology Toolbox: There is a significant opportunity to build upon initial successes nih.gov and develop a wider array of probes and assays based on the tranexamic acid scaffold. These tools could provide deeper insights into the complex processes of fibrinolysis and coagulation in both health and disease.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to determine the biochemical mechanism of BOC-Tranexamic Acid in antifibrinolytic activity?
- Methodological Answer : Use in vitro fibrin clot lysis assays to measure inhibition of plasminogen activation. Pair this with molecular docking studies to analyze interactions between this compound and plasminogen’s lysine-binding sites. Validate findings via competitive binding assays using fluorescence quenching or surface plasmon resonance (SPR) .
- Key Data : In fibrinolytic inhibition studies, Tranexamic Acid (TXA) reduces blood loss by ~289 mL (95% CI: -440 to -138 mL) in surgical settings, suggesting a quantifiable framework for BOC-TXA efficacy comparisons .
Q. How can researchers standardize dose-response studies for this compound in preclinical models?
- Methodological Answer : Employ in vivo hemorrhage models (e.g., rodent tail-bleeding assays) with escalating doses (10–100 mg/kg) to establish dose-dependent efficacy. Measure outcomes via blood loss volume and thromboelastography (TEG) to assess clot stability. Include control groups receiving vehicle or unmodified TXA for baseline comparisons .
Advanced Research Questions
Q. How should researchers address contradictions in reported efficacy of this compound across heterogeneous clinical trials?
- Methodological Answer : Conduct a meta-analysis with subgroup stratification by variables such as administration route (IV vs. topical), patient comorbidities, and surgical type. Use random-effects models to account for heterogeneity (e.g., I² >50%) and perform sensitivity analyses to identify outlier studies. Reference frameworks from systematic reviews on TXA in arthroplasty .
- Example : A meta-analysis of 11 TXA trials in hip replacements found postoperative blood loss reduction (mean: 172 mL, 95% CI: -263 to -81 mL), but heterogeneity (I²=63%) necessitated protocol adjustments in subsequent studies .
Q. What strategies optimize experimental design for pharmacokinetic (PK) studies of this compound in novel delivery systems?
- Methodological Answer : Use crossover designs in animal models to compare bioavailability of BOC-TXA formulations (e.g., nanoparticles vs. liposomes). Employ LC-MS/MS for plasma concentration profiling and non-compartmental analysis (NCA) to calculate AUC, Cₘₐₓ, and t₁/₂. Validate tissue distribution via autoradiography or PET imaging .
Q. How can researchers mitigate bias when evaluating thromboembolic risks associated with this compound in high-risk populations?
- Methodological Answer : Design double-blind RCTs with pre-specified endpoints (e.g., DVT incidence confirmed by ultrasound). Use propensity score matching to balance covariates (e.g., BMI, coagulation profiles). Adhere to CONSORT guidelines for transparent reporting and power calculations to ensure adequate sample sizes .
Data Contradiction and Synthesis
Q. What analytical frameworks are suitable for reconciling divergent outcomes in TXA vs. BOC-TXA efficacy studies?
- Methodological Answer : Apply the GRADE framework to assess evidence quality, focusing on risk of bias, inconsistency, and indirectness. Use forest plots to visualize effect size variability and meta-regression to explore moderators (e.g., dosing intervals). Cross-reference preclinical PK/PD data with clinical outcomes to identify translational gaps .
Q. How should researchers design studies to validate the stability of this compound under varying physiological conditions?
- Methodological Answer : Perform accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC purity assays. Simulate gastric/enzymatic degradation via in vitro models (e.g., SGF/SIF media) and compare degradation profiles to unmodified TXA. Use Arrhenius equation extrapolation to predict shelf-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
